molecular formula C9H16N3O14P3 B1199163 Cytidine-5'-triphosphate CAS No. 65-47-4

Cytidine-5'-triphosphate

Cat. No. B1199163
CAS RN: 65-47-4
M. Wt: 483.16 g/mol
InChI Key: PCDQPRRSZKQHHS-XVFCMESISA-N
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Description

Cytidine-5’-triphosphate (CTP) is a high-energy molecule and pyrimidine nucleoside triphosphate . It acts as a substrate for RNA synthesis . CTP also acts as a coenzyme during the synthesis of glycerophospholipids and glycosylation of proteins . It is made up of cytidine and three phosphate groups and can be a potent phosphate source .


Synthesis Analysis

CTP is essential for the synthesis of DNA and is a mediator of many physiological processes in living systems . It is crucial for the dolichol phosphorylation, cholesterol transport and is involved in the allosteric regulation of aspartate transcarbamylase .


Molecular Structure Analysis

CTP is a pyrimidine ribonucleoside 5’-triphosphate and a cytidine 5’-phosphate . It has a role as an Escherichia coli metabolite and a mouse metabolite . It is a conjugate acid of a CTP (4-) and a CTP (3-) .


Chemical Reactions Analysis

CTP is used to synthesize RNA by various RNA polymerases . It is a substrate for CMP-neuNAc synthetase(s) which produce CMP-neuNAc used in sialylation reactions . In the formation of phosphatidylcholine (PC), CTP reacts with phosphocholine, via CTP:phosphocholine cytidylyltransferases, to produce CDP-choline and diphosphate .


Physical And Chemical Properties Analysis

CTP has a molecular weight of 483.16 g/mol . It is a white powder with a density of 2.5±0.1 g/cm^3 . Its boiling point is 849.2±75.0 °C at 760 mmHg .

Scientific Research Applications

Cancer Research: CTP Synthetase Activity in Tumors

CTP synthetase is a rate-limiting enzyme in the biosynthesis of CTP and has been found to have increased activity in both rat and human tumors . This enzyme’s behavior is crucial for understanding the metabolic changes in cancer cells and can be used as a biomarker for tumor growth rates. Research in this area can lead to the development of targeted cancer therapies that inhibit CTP synthetase activity to control tumor growth.

Biotechnology: In Vitro Multi-Enzyme Cascade Production of CTP

A novel in vitro six-enzyme cascade system has been established to generate CTP, which is a direct precursor for the synthesis of drugs such as citicoline . This system overcomes thermodynamic bottlenecks and can be used to produce CTP efficiently, which is essential for the synthesis of pharmaceuticals and can aid in the repair of damaged neural tissues.

Molecular Biology: RNA Synthesis

CTP is used in the preparation of ribonucleotide 5’-triphosphate precursors for large-scale RNA synthesis . This application is fundamental in molecular biology research, including the study of gene expression and the synthesis of mRNA for therapeutic purposes.

Nanotechnology: Oligonucleotide Synthesis

In the field of nanotechnology, CTP is utilized in oligonucleotide synthesis for interaction studies with silver nanoclusters . This application is significant for the development of biosensors and other nanoscale devices that can be used for diagnostic and therapeutic purposes.

Enzymology: Surface-Displayed Kinases

CTP synthesis has been achieved through the use of surface-displayed kinases on recombinant Escherichia coli cells . This enzymatic synthesis is important for the production of nucleoside triphosphates, which are involved in energy metabolism and serve as precursors for RNA synthesis.

Genetic Engineering: mRNA Capping

CTP is used in the synthesis of functional 5’ cap-modified mRNAs, which is a critical step in the stability and translational activity of mRNAs . This application has implications for mRNA vaccines, genome editing, and cell reprogramming, making it a vital tool in genetic engineering and therapeutic research.

Safety And Hazards

CTP should be handled with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

CTP may be useful in the development of new antiviral drugs . The research groups of biochemists Steven C. Almo at the Albert Einstein College of Medicine (Bronx, NY) and Craig Cameron at Penn State (University Park, PA) discovered that an enzyme expressed in humans catalyzes the dehydration of CTP to produce another triphosphate abbreviated as ddhCTP . This structural information, along with the numerous site-directed mutagenesis, kinetics, and structural studies conducted over the past 50 years, provide more detailed insights into the elaborate conformational changes that accompany GTP binding at the GAT domain and their contribution to catalysis .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDQPRRSZKQHHS-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889324
Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Molecular Weight

483.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cytidine triphosphate
Source Human Metabolome Database (HMDB)
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Product Name

Cytidine-5'-triphosphate

CAS RN

65-47-4
Record name 5′-CTP
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Record name Cytidine triphosphate
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Record name Cytidine-5'-Triphosphate
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Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Record name CYTIDINE TRIPHOSPHATE
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Record name Cytidine triphosphate
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Melting Point

215 - 218 °C
Record name Cytidine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000082
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary role of Cytidine-5'-triphosphate in cells?

A: Cytidine-5'-triphosphate (CTP) is a crucial building block for RNA synthesis. It acts as one of the four nucleotide triphosphates incorporated into RNA chains by RNA polymerases. [, , ]

Q2: How does Cytidine-5'-triphosphate influence pyrimidine nucleotide biosynthesis?

A: Cytidine-5'-triphosphate (CTP) plays a regulatory role in pyrimidine nucleotide biosynthesis. Its accumulation inhibits enzymes involved in the de novo synthesis pathway, such as cytidine 5′-triphosphate synthetase and those in the salvage pathways like thymidine kinase and uracil phosphoribosyltransferase. [, ]

Q3: Can Cytidine-5'-triphosphate be incorporated into DNA? What are the consequences?

A: While Cytidine-5'-triphosphate (CTP) is primarily incorporated into RNA, studies have shown that modified CTP analogs, like N4-aminodeoxy-cytidine 5'-triphosphate (dCamTP), can be incorporated into DNA by DNA polymerases. This incorporation can induce base-pair transitions, leading to mutations. [, ]

Q4: What is the molecular formula and weight of Cytidine-5'-triphosphate?

A4: The molecular formula of Cytidine-5'-triphosphate is C9H16N3O14P3. Its molecular weight is 483.16 g/mol.

Q5: Are there specific spectroscopic techniques used to identify and characterize Cytidine-5'-triphosphate?

A: Yes, high-performance liquid chromatography (HPLC) is a common technique for analyzing Cytidine-5'-triphosphate levels in biological samples, often coupled with UV detection. [, , , ]

Q6: Is there evidence suggesting Cytidine-5'-triphosphate degradation in biological samples?

A: Yes, erythrocytes from lead-exposed individuals exhibited altered levels of various nucleotides, including elevated cytidine-5'-triphosphate (CTP). This alteration is attributed to lead's impact on pyrimidine metabolism, suggesting potential CTP degradation or altered synthesis rates. []

Q7: What is the role of Cytidine-5'-triphosphate in the synthesis of bacterial cell wall components?

A: In Streptococcus pneumoniae, Cytidine-5'-triphosphate (CTP) is essential for synthesizing CDP-activated ribitol, a precursor for teichoic acids, crucial components of the bacterial cell wall. []

Q8: Are there enzymes that utilize Cytidine-5'-triphosphate in reactions beyond nucleic acid synthesis?

A: Yes, cytidylyl cyclase is an enzyme that catalyzes the conversion of Cytidine-5'-triphosphate (CTP) into cyclic cytidine 3',5'-monophosphate, a signaling molecule. This reaction also produces cytidine diphosphates and monophosphates as side-products. []

A8: This information is not available in the provided research papers.

Q9: How do structural modifications of Cytidine-5'-triphosphate affect its interaction with CTP synthase?

A: Research suggests that incorporating methylene, difluoromethylene phosphonate, or phosphoramidate groups, mimicking the 4-phosphate of the UTP-4-P intermediate, could potentially lead to potent CTP synthase inhibitors. []

A9: Specific details about Cytidine-5'-triphosphate formulation strategies are not provided in the research papers.

A9: The provided research papers primarily focus on the biochemical and cellular aspects of CTP and do not delve into SHE regulations.

A9: Detailed pharmacokinetic and pharmacodynamic data for CTP is not available in the provided research papers.

Q10: What are the effects of Cytidine-5'-triphosphate manipulation on cancer cells?

A: Inhibiting cytidine-5'-triphosphate (CTP) synthesis, particularly through CTP synthetase inhibitors like cyclopentenyl cytosine (CPEC), has shown antiproliferative effects on various cancer cell lines, including glioblastoma and colon carcinoma. [, ]

Q11: Are there any pre-clinical studies on the effects of manipulating Cytidine-5'-triphosphate levels?

A: Yes, in vivo studies using mice models with human colon carcinoma xenografts have shown that rapidly growing tumors exhibit significantly higher CTP synthetase activity and elevated CTP pools compared to slower-growing tumors, highlighting the importance of CTP in tumor progression. []

Q12: Have there been any clinical trials investigating the therapeutic potential of modulating Cytidine-5'-triphosphate?

A: A phase I clinical trial investigated the anticancer effects of cyclopentenyl cytosine (CPEC), an inhibitor of CTP synthetase. The trial involved patients with solid tumors and showed some promising results, but further research is needed due to observed cardiotoxicity. []

Q13: Are there known mechanisms of resistance to drugs targeting Cytidine-5'-triphosphate synthesis?

A: Mutations in CTP synthase can lead to resistance against CTP synthetase inhibitors like cyclopentenyl cytosine (CPEC), gemcitabine, and 3-deazauridine 5’-triphosphate by reducing feedback inhibition by CTP. []

A: While the provided papers do not extensively discuss CTP's toxicity, a phase I clinical trial using the CTP synthesis inhibitor cyclopentenyl cytosine (CPEC) reported cardiotoxicity in some patients, necessitating further safety evaluations. []

A13: The provided research papers do not delve into specific drug delivery strategies for targeting CTP.

A: Elevated levels of uridine 5'-diphosphate-glucose (UDPG), cytidine-5'-triphosphate (CTP), and CDP-choline (CDPC) in erythrocytes have been suggested as potential biomarkers for lead poisoning, as their concentrations correlate with blood lead levels and pyrimidine 5'-nucleotidase activity. []

Q14: How are Cytidine-5'-triphosphate levels measured in biological samples?

A: High-Performance Liquid Chromatography (HPLC) is a primary method used to quantify Cytidine-5'-triphosphate levels in various biological samples. [, , , , ]

Q15: What other techniques are employed to study Cytidine-5'-triphosphate and its related enzymes?

A15: The environmental impact of Cytidine-5'-triphosphate is not discussed in the provided research papers.

A15: The provided research papers do not discuss the dissolution and solubility properties of CTP.

A15: The provided research papers do not provide detailed information on the validation of specific analytical methods for CTP.

A15: Information on quality control and assurance measures related to CTP is not included in the provided research papers.

A15: This aspect of Cytidine-5'-triphosphate is not discussed in the provided research papers.

A15: The provided research papers do not contain information on Cytidine-5'-triphosphate interactions with drug transporters.

A15: The potential for Cytidine-5'-triphosphate to induce or inhibit drug-metabolizing enzymes is not discussed in the provided research papers.

A15: The research papers primarily focus on CTP and its analogs and do not extensively explore alternative compounds.

A15: The research papers do not discuss specific recycling or waste management strategies related to CTP.

A: The provided research papers highlight the utilization of standard research infrastructure and resources for studying CTP, including cell cultures, animal models, and various analytical techniques like HPLC and mass spectrometry. [, , , , , , , ]

A: While the provided research papers do not provide a comprehensive historical overview, they highlight the discovery of CTP synthase inhibitors like cyclopentenyl cytosine (CPEC) and their evaluation in pre-clinical and clinical settings as a significant milestone in understanding and potentially targeting CTP synthesis for therapeutic purposes. [, ]

A: The research on Cytidine-5'-triphosphate (CTP) demonstrates clear cross-disciplinary applications and synergies between biochemistry, molecular biology, pharmacology, and medicine. Understanding its role in nucleotide metabolism, enzyme kinetics, and cellular processes requires collaborative efforts from various scientific disciplines. [, , , , , , , , , , , , , , , , , ]

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